molecular formula C8H3IN2O B12871037 6-Iodobenzo[d]oxazole-2-carbonitrile

6-Iodobenzo[d]oxazole-2-carbonitrile

Katalognummer: B12871037
Molekulargewicht: 270.03 g/mol
InChI-Schlüssel: JKBAHSOTKHNHQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodobenzo[d]oxazole-2-carbonitrile is an organic compound characterized by the presence of an iodine atom, a benzo[d]oxazole ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]oxazole-2-carbonitrile typically involves the iodination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Example Reaction:

Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium IodateThis compound\text{Benzo[d]oxazole-2-carbonitrile} + \text{Iodine} + \text{Sodium Iodate} \rightarrow \text{this compound} Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-azidobenzo[d]oxazole-2-carbonitrile or 6-cyanobenzo[d]oxazole-2-carbonitrile can be formed.

    Oxidation Products: Oxidation can yield compounds like 6-iodobenzo[d]oxazole-2-carboxylic acid.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

6-Iodobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be employed in the synthesis of probes for biological imaging and diagnostic applications.

    Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 6-Iodobenzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromobenzo[d]oxazole-2-carbonitrile
  • 6-Chlorobenzo[d]oxazole-2-carbonitrile
  • 6-Fluorobenzo[d]oxazole-2-carbonitrile

Comparison

Compared to its halogenated analogs, 6-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the larger size and higher polarizability of the iodine atom. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also facilitates certain types of coupling reactions more efficiently than smaller halogens.

Eigenschaften

Molekularformel

C8H3IN2O

Molekulargewicht

270.03 g/mol

IUPAC-Name

6-iodo-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI-Schlüssel

JKBAHSOTKHNHQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)OC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.